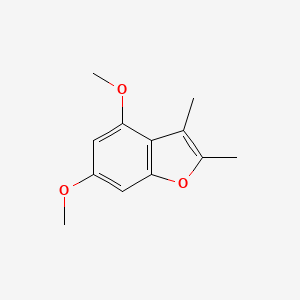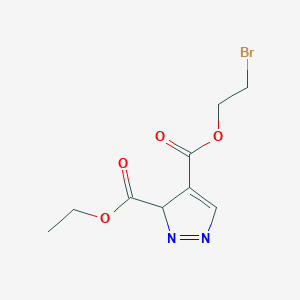
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by bromination to introduce the bromoethyl group. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethyl derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The pyrazole ring itself can also participate in hydrogen bonding and π-π interactions, further influencing its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Chloroethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Bromoethyl) 3-methyl 3H-pyrazole-3,4-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate is unique due to the presence of the bromoethyl group, which can undergo specific substitution reactions that are not possible with other halogenated derivatives. Additionally, the ethyl group on the pyrazole ring can influence the compound’s reactivity and biological activity, making it distinct from its methylated counterpart .
Eigenschaften
CAS-Nummer |
88202-94-2 |
|---|---|
Molekularformel |
C9H11BrN2O4 |
Molekulargewicht |
291.10 g/mol |
IUPAC-Name |
4-O-(2-bromoethyl) 3-O-ethyl 3H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C9H11BrN2O4/c1-2-15-9(14)7-6(5-11-12-7)8(13)16-4-3-10/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
RCDRGXFJFBPNTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(=CN=N1)C(=O)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12892798.png)
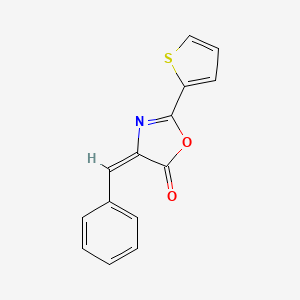
![2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol](/img/structure/B12892805.png)

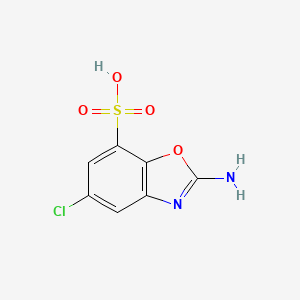
![2,6-Dimethyldibenzo[b,d]furan](/img/structure/B12892812.png)

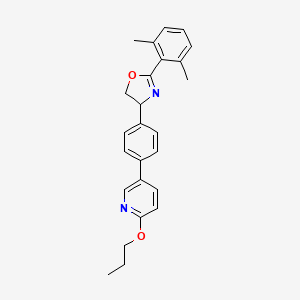

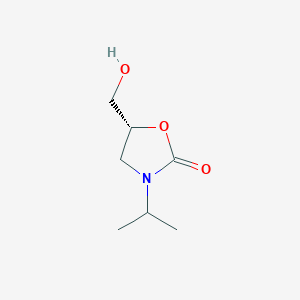
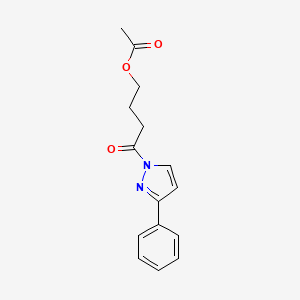
![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)

